molecular formula C19H20N4O2 B6536052 N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamide CAS No. 1058230-54-8

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamide

Cat. No.: B6536052
CAS No.: 1058230-54-8
M. Wt: 336.4 g/mol
InChI Key: PZIXXCSGWLZGHG-UHFFFAOYSA-N
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Description

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamide, also known as CPD-Indolylpyrazine-2-carboxamide, is a heterocyclic compound with a wide range of applications in the field of scientific research. It is a derivative of indole and pyrazine, and is a colorless solid at room temperature. It has been used in a variety of laboratory experiments, including those related to drug discovery, cellular metabolism, and protein synthesis.

Scientific Research Applications

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide has been used in a variety of scientific research applications. It has been used in drug discovery studies to identify novel compounds that may have therapeutic potential. It has also been used in studies of cellular metabolism to investigate the effects of various drugs and compounds on cellular processes. Additionally, it has been used in studies of protein synthesis to investigate the effects of various compounds on the synthesis of proteins.

Mechanism of Action

The mechanism of action of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide is not yet fully understood. It is believed to interact with various proteins and enzymes in the body, including those involved in drug metabolism and protein synthesis. Additionally, it has been shown to interact with various receptors in the body, including those involved in the regulation of cellular processes.
Biochemical and Physiological Effects
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects. Additionally, it has been shown to have neuroprotective effects in animal models of Parkinson's disease. In humans, it has been shown to have anti-inflammatory, anti-allergic, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and its structure can be easily modified to create novel compounds with potential therapeutic applications. Additionally, it is relatively stable, and can be stored at room temperature for extended periods of time. The main limitation of using N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide in laboratory experiments is that its mechanism of action is not yet fully understood, so its effects cannot be accurately predicted.

Future Directions

The potential applications of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide in scientific research are vast. Future studies could focus on further exploring its mechanism of action, as well as its potential therapeutic applications. Additionally, further studies could be conducted to explore its potential uses in drug discovery, cellular metabolism, and protein synthesis. Additionally, further studies could be conducted to explore its potential uses in disease prevention and treatment. Finally, further studies could be conducted to explore its potential uses in the development of novel compounds with therapeutic potential.

Synthesis Methods

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide is synthesized through a three-step process. The first step involves the reaction of indole with ethyl cyanoacetate in the presence of an appropriate base, such as sodium hydroxide, to form the corresponding N-acylated indole. The second step involves the reaction of the N-acylated indole with pyrazine-2-carboxylic acid in the presence of an appropriate base, such as sodium hydroxide, to form the corresponding N-acylated pyrazine-2-carboxamide. Finally, the N-acylated pyrazine-2-carboxamide is reacted with cyclopentanecarbonyl chloride in the presence of an appropriate base, such as sodium hydroxide, to form the desired N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide.

Properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-18(16-12-20-8-9-21-16)22-15-6-5-13-7-10-23(17(13)11-15)19(25)14-3-1-2-4-14/h5-6,8-9,11-12,14H,1-4,7,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIXXCSGWLZGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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